Oleylamine hydrofluoride
CAS No.: 7333-84-8
Cat. No.: VC0525509
Molecular Formula: C18H38FN
Molecular Weight: 287.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7333-84-8 |
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Molecular Formula | C18H38FN |
Molecular Weight | 287.5 g/mol |
IUPAC Name | (E)-octadec-9-en-1-amine;hydrofluoride |
Standard InChI | InChI=1S/C18H37N.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9+; |
Standard InChI Key | QGSCPWWHMSCFOV-RRABGKBLSA-N |
Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCCN.F |
SMILES | CCCCCCCCC=CCCCCCCCCN.F |
Canonical SMILES | CCCCCCCCC=CCCCCCCCCN.F |
Appearance | Solid powder |
Introduction
Chemical Structure and Nomenclature
Oleylamine hydrofluoride belongs to the class of fatty amine hydrofluorides, characterized by an 18-carbon unsaturated hydrocarbon chain (derived from oleic acid) bonded to an amine group complexed with hydrofluoric acid. The Z-configuration of the double bond in the oleyl chain is critical to its molecular geometry and reactivity .
Synonyms:
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9-Octadecenylamine hydrofluoride (Z)
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Oleylamine-HF
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Oleylaminhydrofluorid
Molecular Formula:
Molecular Weight: 287.57 g/mol
The compound’s structure enables dual functionality: the hydrophobic oleyl chain facilitates lipid solubility, while the hydrofluoride group enhances ionic interactions in aqueous environments .
Synthesis and Manufacturing
The synthesis of oleylamine hydrofluoride involves a direct reaction between oleylamine and hydrofluoric acid under controlled conditions.
Reaction Protocol
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Reactants:
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Oleylamine ()
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Hydrofluoric acid (HF)
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Process:
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Oleylamine is dissolved in an anhydrous solvent (e.g., diethyl ether) to prevent premature hydrolysis.
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Hydrofluoric acid is introduced gradually at 0–5°C to mitigate exothermic side reactions.
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The mixture is stirred for 12–24 hours, yielding a white crystalline precipitate.
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Purification:
Industrial Scalability
Large-scale production requires specialized equipment resistant to HF corrosion, such as polytetrafluoroethylene (PTFE)-lined reactors. Yield optimization focuses on stoichiometric precision and temperature control .
Physicochemical Properties
Property | Value |
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Melting Point | 85–89°C |
Solubility | Water: 12 g/L; Ethanol: >50 g/L |
Density | 0.89 g/cm³ |
pKa (HF dissociation) | 3.17 |
The compound’s amphiphilic nature allows it to act as a surfactant, stabilizing emulsions in both hydrophilic and hydrophobic media .
Applications in Dental Care
Oleylamine hydrofluoride is a key ingredient in preventive dentistry, primarily due to its fluoride release and enamel-binding capabilities.
Mechanism of Action
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Fluoride Delivery: Dissociation in saliva releases fluoride ions (), which replace hydroxyl groups in hydroxyapatite to form fluorapatite (), a more acid-resistant mineral .
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Surface Adhesion: The oleyl chain facilitates the formation of a hydrophobic film on tooth surfaces, reducing plaque adhesion and acid erosion .
Clinical Efficacy
A 2024 meta-analysis of 15 clinical trials demonstrated that oral rinses containing 0.05% oleylamine hydrofluoride reduced caries incidence by 42% over 24 months compared to placebo .
Parameter | Value |
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LD50 (mouse, intraperitoneal) | 459 mg/kg |
LD50 (rat, oral) | 800 mg/kg |
Reproductive Effects
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Mouse Studies: Intraperitoneal administration of 200 mg/kg during gestation caused post-implantation mortality (35% resorption rate) .
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Risk Mitigation: Occupational exposure limits (OELs) are set at 0.1 mg/m³ to prevent developmental toxicity .
Comparison with Related Compounds
Compound | Molecular Formula | Key Differences |
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PEG-2 Oleamine Hydrofluoride | Ethylene glycol subunits enhance water solubility | |
Stearylamine Hydrofluoride | Saturated chain reduces lipid interaction capacity | |
Olaflur | Branched structure prolongs mucosal adhesion |
Oleylamine hydrofluoride’s unsaturated chain confers superior penetration into lipid-rich biofilms compared to saturated analogs .
Regulatory Considerations
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